N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-diethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-diethoxybenzamide, with the chemical formula C30H20N2O4, is an intriguing compound. It belongs to the class of alpha amino acid amides . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve sequential reactions. While I don’t have specific details on the exact synthetic pathway, it typically starts with commercially available starting materials.
Industrial Production:: Industrial production methods may vary, but they likely employ efficient and scalable processes to synthesize this compound.
Chemical Reactions Analysis
Types of Reactions:: N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-diethoxybenzamide can undergo various reactions, including:
- Oxidation
- Reduction
- Substitution
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution : Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products formed depend on the reaction conditions. For example, reduction may yield an amine derivative, while oxidation could lead to an oxo compound.
Scientific Research Applications
This compound finds applications in:
- Chemistry : As a building block for more complex molecules.
- Biology : Studying its interactions with biological systems.
- Medicine : Investigating potential therapeutic effects.
- Industry : Developing novel materials or catalysts.
Mechanism of Action
The precise mechanism by which N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-diethoxybenzamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related benzamide derivatives. Its uniqueness lies in its specific substitution pattern and functional groups.
Remember that this compound’s potential lies in its versatility and applications across various scientific domains
Properties
Molecular Formula |
C25H24N2O5 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-diethoxybenzamide |
InChI |
InChI=1S/C25H24N2O5/c1-4-30-18-12-17(13-19(15-18)31-5-2)24(28)26-21-14-16(10-11-22(21)29-3)25-27-20-8-6-7-9-23(20)32-25/h6-15H,4-5H2,1-3H3,(H,26,28) |
InChI Key |
DNIYBCMJCRLMJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.